molecular formula C16H17NO2 B403087 4-isopropoxy-N-phenylbenzamide

4-isopropoxy-N-phenylbenzamide

Cat. No.: B403087
M. Wt: 255.31g/mol
InChI Key: DDOCQUZGYYAYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-N-phenylbenzamide is a chemical scaffold of interest in medicinal chemistry research, particularly for the development of novel anti-infective agents. Its core structure is related to a class of compounds known to exhibit biological activity against parasitic pathogens. Scientific literature indicates that close structural analogs, specifically those featuring a benzimidazole core with a 4-isopropoxy substitution, have been investigated as potent inhibitors of kinetoplastid parasites such as Trypanosoma brucei . These related compounds are studied as DNA minor groove binders, selectively targeting the AT-rich kinetoplast DNA (kDNA) of the parasites, which can lead to disruption of mitochondrial function and cell death . This mechanism highlights the research value of the this compound structure as a template for designing and synthesizing new compounds for biochemical and parasitological studies. Research into these analogs is driven by the need for new treatments for neglected tropical diseases like African trypanosomiasis . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-phenyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)

InChI Key

DDOCQUZGYYAYBF-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Isopropoxy-N-phenylbenzamide and Analogues

The creation of the N-phenylbenzamide scaffold, the core of this compound, can be achieved through several established routes. These methods often involve the coupling of two key building blocks: a benzoic acid derivative and an aniline (B41778) derivative.

Multi-step Reaction Sequences for Core Scaffold Construction

A common and traditional approach to synthesizing N-phenylbenzamide derivatives is through a multi-step process. vulcanchem.com This typically begins with the activation of a carboxylic acid, such as 4-isopropoxybenzoic acid. A standard method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride. This is often accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). vulcanchem.com The resulting 4-isopropoxybenzoyl chloride is then reacted with an aniline in the presence of a base, such as triethylamine (B128534), to form the final N-phenylbenzamide product. vulcanchem.com This sequential approach allows for the controlled formation of the amide bond and is a widely used strategy in organic synthesis. innovareacademics.in

Another multi-step approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF). innovareacademics.ininnovareacademics.in This method has been shown to produce N-phenylbenzamides in excellent and pure yields. innovareacademics.ininnovareacademics.in The proposed mechanism for this reaction involves a nucleophilic substitution followed by a rearrangement. innovareacademics.ininnovareacademics.in

The following table summarizes a typical multi-step synthesis for an N-phenylbenzamide derivative:

StepReactantsReagentsProduct
14-Isopropoxybenzoic acidThionyl chloride (SOCl₂)4-Isopropoxybenzoyl chloride
24-Isopropoxybenzoyl chloride, AnilineTriethylamineThis compound

One-pot and Domino Reaction Approaches in Benzamide (B126) Synthesis

In an effort to improve efficiency and reduce waste, one-pot and domino reaction strategies have been developed for the synthesis of benzamides. organic-chemistry.orgnih.gov One-pot syntheses combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. For instance, a one-pot, three-component synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides has been developed using diethyl phthalate, anilines, and 2-aminobenzenethiol in a glycerol (B35011) medium with phosphoric acid as a reagent. asianpubs.orgasianpubs.org This method offers the advantages of a short reaction time, easy workup, and excellent yields. asianpubs.orgasianpubs.org

Domino reactions, also known as tandem or cascade reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation. An iodine-mediated domino protocol has been reported for the synthesis of benzamides from ethylarenes. organic-chemistry.org This metal-free approach utilizes iodine as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant, proceeding through a triiodomethyl ketone intermediate followed by nucleophilic substitution with aqueous ammonia. organic-chemistry.org This method is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org

Researchers have also developed a novel I₂/TBHP mediated domino reaction of isatins with 2-amino N-aryl/alkyl benzamides to produce 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides in high yields. nih.gov

Precursor Synthesis and Advanced Intermediate Derivatization

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors: an isopropoxy-substituted benzoic acid derivative and a suitable aniline or its equivalent.

Synthetic Routes to Isopropoxy-Substituted Benzoic Acid Derivatives

4-Isopropoxybenzoic acid is a key starting material for the synthesis of the target compound. medchemexpress.com It can be prepared from 4-hydroxybenzoic acid through Williamson ether synthesis. This involves reacting 4-hydroxybenzoic acid with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base like potassium carbonate. chemicalbook.comcsic.es Another route involves the hydrolysis of ethyl 4-isopropoxybenzoate. chemicalbook.com A method for preparing 3-cyano-4-isopropoxybenzoic acid has also been disclosed, which involves a multi-step process starting from 4-phenyl hydroxybenzoate. google.com

A study reconsidering the synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid highlighted the importance of reaction conditions. While a previously reported method using high temperatures led to the formation of an azoxybenzene (B3421426) derivative as the main product, performing the hydrolysis of the intermediate at room temperature with lithium hydroxide (B78521) resulted in a high yield of the desired 2-isopropoxy-4-nitrobenzoic acid. csic.es

The following table highlights some synthetic routes to isopropoxy-substituted benzoic acids:

Starting MaterialReagentsProduct
4-Hydroxybenzoic acid2-Bromopropane, Potassium hydroxide4-Isopropoxybenzoic acid chemicalbook.com
Ethyl 4-isopropoxybenzoateHydrolysis4-Isopropoxybenzoic acid chemicalbook.com
2-Hydroxy-4-nitrobenzoic acid2-Iodopropane, K₂CO₃ then LiOH, H₂O2-Isopropoxy-4-nitrobenzoic acid csic.es

Amidation and Aromatic Coupling Strategies for N-Phenylbenzamide Formation

The formation of the amide bond in N-phenylbenzamides is a crucial step. sigmaaldrich.com Beyond the classic acyl chloride method, various amidation and coupling strategies have been developed.

One of the most common methods involves the condensation reaction between an aromatic carboxylic acid and an amine, often facilitated by coupling agents. numberanalytics.com Aromatic esters can also react with amines to form amides. numberanalytics.com

Transition metal-catalyzed reactions have emerged as powerful tools for C-N bond formation. beilstein-journals.org Palladium-catalyzed intramolecular C-H arylation of 2-halo-N-Boc-N-arylbenzamides has been developed for the synthesis of N-H phenanthridinones. rsc.orgrsc.org This protocol offers regioselectivity and broad substrate scope. rsc.org Furthermore, a TBHP-mediated dehydrogenative cross-oxidative-coupling of methylarenes with acetanilides provides a transition-metal-free approach to N-arylbenzamides. beilstein-journals.org

Rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids with isocyanates represents another innovative strategy for synthesizing N-aryl benzamides. nih.gov In this method, the carboxylate group acts as a removable directing group. nih.gov

Green Chemistry Principles in Benzamide Synthesis

The development of environmentally friendly synthetic methods is a major focus in modern chemistry. sioc-journal.cn The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. tandfonline.com

In the context of benzamide synthesis, several greener approaches have been explored. One strategy involves performing reactions in solvent-free conditions or using environmentally benign solvents like water or glycerol. asianpubs.orgtandfonline.comacs.org For example, a clean and ecocompatible pathway for N-benzoylation of anilines has been described using vinyl benzoate (B1203000) under solvent- and activation-free conditions. tandfonline.com Another study reports a one-pot, three-component synthesis of N-arylbenzamides in glycerol medium. asianpubs.orgasianpubs.org

The use of reusable catalysts is another key principle of green chemistry. A novel synthesis of coumarin-containing secondary benzamide derivatives has been developed using a reusable heterogeneous catalyst, tungstate (B81510) sulfuric acid, under solvent-free conditions. rsc.org Similarly, a copper-MOF has been identified as a green and recyclable heterogeneous catalyst for the oxidative amidation of aldehydes. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable route to amide bond formation. rsc.orgmdpi.com Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully employed for the direct amidation of carboxylic acids with amines in green solvents, often with high yields and purity, minimizing the need for extensive purification. mdpi.com The growing demand for sustainable methods has driven significant interest in these biocatalytic approaches. rsc.org

The following table summarizes some green chemistry approaches in benzamide synthesis:

Green Chemistry PrincipleApproachExample
Use of Safer SolventsReaction in glycerolOne-pot synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides asianpubs.orgasianpubs.org
Solvent-Free ConditionsUse of vinyl benzoateN-benzoylation of anilines tandfonline.com
Use of Renewable Feedstocks/ReagentsBiocatalysisCALB-catalyzed amidation of carboxylic acids mdpi.com
CatalysisReusable heterogeneous catalystTungstate sulfuric acid in coumarin-benzamide synthesis rsc.org
Atom EconomyDomino reactionsIodine-mediated synthesis of benzamides from ethylarenes organic-chemistry.org

Catalytic Methodologies for Enhanced Efficiency

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and access novel chemical space. For the synthesis of N-aryl benzamides like this compound, several advanced catalytic strategies have been developed.

Rhodium-catalyzed C-H activation has emerged as a powerful tool. One such method involves the reaction of substituted benzoic acids with isocyanates, where the carboxylate group acts as a transient directing group. nih.gov This process facilitates ortho-amidation followed by decarboxylation to yield N-aryl benzamides. nih.gov This strategy allows for the construction of sterically hindered benzamides from readily available starting materials. nih.gov Other transition metals, including ruthenium and cobalt, have also been employed in catalytic carbonylative cyclizations of benzamides via ortho-C–H bond activation, though these methods often require carbon monoxide gas. acs.org

Palladium-catalyzed tandem processes also offer an efficient route to N-aryl benzamides. researchgate.net These reactions can combine multiple bond-forming events in a single pot, enhancing step economy. For instance, the reduction of nitro groups on a precursor molecule, such as 4-nitro-N-(4-nitrophenyl)benzamide, can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C), a method that is highly efficient for generating the corresponding diamine precursors for further derivatization. nih.gov

Table 1: Overview of Catalytic Strategies for N-Aryl Benzamide Synthesis

Catalyst System Reactants Key Features Reference
Rhodium Complex Benzoic Acid, Isocyanate C-H activation; Carboxylate as removable directing group. nih.gov nih.gov
Palladium on Carbon Nitro-substituted Benzamide Reduction of nitro groups to amines. nih.gov nih.gov
Ru, Rh, Co Complexes Benzamide, CO Carbonylative cyclization via C-H activation. acs.org acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a staple in modern synthetic laboratories for its ability to dramatically reduce reaction times, improve yields, and often enable reactions under solvent-free conditions. mdpi.comresearchgate.net The synthesis of benzamides is particularly amenable to this technology. nih.govebi.ac.uk

In a typical comparison between conventional heating and microwave irradiation for the synthesis of benzamide derivatives, the microwave-assisted protocol consistently demonstrates significant advantages. For example, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. mdpi.comresearchgate.net This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwave energy. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzamide Derivatives

Method Reaction Time Power/Temperature Yield Reference
Conventional Heating 6-10 hours Reflux Moderate to Good mdpi.com

Advanced Chemical Transformations and Functional Group Manipulations

The this compound scaffold possesses several reactive sites that can be targeted for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Oxidative and Reductive Modifications of Benzamide Scaffolds

The functional groups on the benzamide core can be selectively oxidized or reduced. The amide carbonyl group itself is generally resistant to reduction but can be converted to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com Conversely, other functional groups on the aromatic rings can be readily transformed. For instance, if a nitro group were present on either phenyl ring, it could be selectively reduced to an amino group using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with reagents such as tin(II) chloride. nih.gov

Oxidative processes can also be employed. The anilino nitrogen can be a site for oxidative coupling reactions to form azo compounds, often catalyzed by copper salts. nih.gov Photocatalytic methods are also emerging for both oxidative and reductive transformations on benzamide structures under mild conditions. researchgate.net

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Benzamide Core

Both aromatic rings of this compound are susceptible to aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution (EAS): The benzoyl ring is activated by the electron-donating isopropoxy group (-O-iPr) and deactivated by the carbonyl of the amide linkage (-CONH-). The powerful ortho-, para-directing nature of the alkoxy group dominates, directing incoming electrophiles primarily to the positions ortho to the isopropoxy group (C3 and C5). The anilino ring is deactivated by the amide carbonyl group, which directs incoming electrophiles to the meta position. smolecule.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be performed on the activated isopropoxy-bearing ring. rhhz.net

Nucleophilic Aromatic Substitution (SNAr): While typical SNAr reactions require a strong electron-withdrawing group on the aromatic ring, recent studies have shown that the amide group can facilitate directed nucleophilic aromatic substitution (dSNAr). rsc.orgrsc.org In this process, an ortho-halogenated benzamide can react with a nucleophile (e.g., an amine) where the amide acts as a directing group, enabling substitution under surprisingly mild conditions without the need for a strongly deactivating group like a nitro substituent. rsc.orgrsc.org

Biological Activities and Mechanistic Investigations

Modulation of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a significant impediment to the success of chemotherapy in cancer treatment. One of the primary mechanisms underlying MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Research into compounds that can inhibit P-gp function is crucial for overcoming MDR.

Mechanism of P-gp Efflux Function Inhibition

While direct studies on 4-isopropoxy-N-phenylbenzamide's specific mechanism of P-gp inhibition are not extensively detailed in the available literature, the general mechanisms by which N-phenylbenzamide derivatives and other small molecules inhibit P-gp can provide a foundational understanding. P-gp inhibitors can act through several mechanisms:

Competitive Inhibition: The inhibitor may compete with the chemotherapeutic drug for the same binding site on the P-gp transporter.

Non-competitive Inhibition: The inhibitor might bind to an allosteric site on P-gp, inducing a conformational change that impairs its transport function.

Interference with ATP Hydrolysis: P-gp is an ATP-dependent transporter. Inhibitors can interfere with the ATP binding or hydrolysis process, which is essential for the energy required for drug efflux.

Further research is needed to elucidate the precise mechanism by which this compound interacts with and inhibits the P-gp transporter.

Role in Reversing Chemotherapeutic Resistance in Cellular Models

The ability of a compound to reverse P-gp-mediated MDR is typically evaluated in cancer cell lines that overexpress this transporter. While specific studies on this compound are not detailed, related benzamide (B126) derivatives have shown promise in this area. In such studies, the resistant cancer cell line is treated with a combination of a known chemotherapeutic agent (a P-gp substrate) and the potential P-gp inhibitor. An increase in the cytotoxicity of the chemotherapeutic agent in the presence of the inhibitor indicates a reversal of resistance. This is often correlated with an increased intracellular accumulation of the anticancer drug, which can be measured using fluorescent P-gp substrates like rhodamine 123.

Anticancer Research Applications

Beyond its potential role in overcoming MDR, this compound has been subject to preliminary investigations for its direct anticancer properties.

In Vitro Cytotoxic Evaluation in Diverse Cancer Cell Lines

The cytotoxic potential of novel compounds is a primary focus of anticancer drug discovery. Studies on various N-phenylbenzamide derivatives have demonstrated a range of cytotoxic activities against different cancer cell lines. For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing good to moderate activity. While specific IC50 values for this compound are not provided in the currently available literature, the general class of N-phenylbenzamides has shown promise.

Table 1: Illustrative Cytotoxicity of N-Phenylbenzamide Derivatives in Cancer Cell Lines (Note: This table is illustrative of the types of data generated for this class of compounds and does not represent specific data for this compound, which is not currently available.)

DerivativeCancer Cell LineIC50 (µM)
Imidazole-based N-phenylbenzamide 4eA549 (Lung)11.1
Imidazole-based N-phenylbenzamide 4eHeLa (Cervical)9.8
Imidazole-based N-phenylbenzamide 4eMCF-7 (Breast)10.5
Imidazole-based N-phenylbenzamide 4fA549 (Lung)7.5
Imidazole-based N-phenylbenzamide 4fHeLa (Cervical)9.3
Imidazole-based N-phenylbenzamide 4fMCF-7 (Breast)8.9

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Molecular Interactions with Kinase Proteins (e.g., ABL1 Kinase)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drugs. Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to predict and analyze the interaction of small molecules with these protein targets. For example, studies on imidazole-based N-phenylbenzamide derivatives have shown a high affinity toward the ABL1 kinase protein, suggesting a potential mechanism for their anticancer activity. These studies indicate that the N-phenylbenzamide scaffold can form stable complexes within the kinase's active site. The specific interactions of this compound with ABL1 kinase or other kinases would require dedicated molecular modeling studies.

DNA Intercalation Studies and Topoisomerase Inhibition

Another avenue of anticancer research involves the interaction of small molecules with DNA and the inhibition of enzymes involved in DNA replication and repair, such as topoisomerases. DNA intercalators insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. Topoisomerase inhibitors interfere with the function of topoisomerase enzymes, which are essential for managing the topological state of DNA during various cellular processes. While there is no specific information available regarding DNA intercalation or topoisomerase inhibition by this compound, this remains a potential area for future investigation, given that many small aromatic molecules exhibit such properties.

Antiviral Efficacy against Specific Viral Strains

The N-phenylbenzamide class of compounds has demonstrated notable potential as antiviral agents, particularly against Enterovirus 71 (EV 71).

Enterovirus 71 is a significant pathogen responsible for hand-foot-mouth disease, which can sometimes lead to severe neurological complications. Research into novel antiviral agents has identified N-phenylbenzamide derivatives as a promising class of inhibitors against EV 71 replication.

A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their in vitro activity against several strains of EV 71. nih.govmdpi.com Among the tested compounds, certain derivatives showed potent activity at low micromolar concentrations. nih.govmdpi.com For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against all tested EV 71 strains, with IC50 values ranging from 5.7 to 12 µM. nih.govmdpi.com Further studies on other N-phenylbenzamide and N-phenylacetophenone compounds also revealed potent activity against EV71, with some compounds showing IC50 values lower than 5.00 μmol/L. nih.gov One compound, in particular, demonstrated anti-EV71 activity comparable to the reference drug, pirodavir. nih.gov These findings highlight the potential of the N-phenylbenzamide scaffold in the development of new anti-EV 71 drugs. nih.govmdpi.com

Table 1: In Vitro Antiviral Activity of Selected N-Phenylbenzamide Derivatives against EV 71

Compound EV 71 Strain(s) IC50 (µM) Cytotoxicity (TC50 in Vero cells, µM) Selectivity Index (SI)
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) SZ-98, JS-52-3, H, BrCr 5.7 ± 0.8 - 12 ± 1.2 620 ± 0.0 >51 - >108

Data sourced from studies on N-phenylbenzamide derivatives. nih.govmdpi.com

Antischistosomal Activity Studies

Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. The N-phenylbenzamide scaffold has emerged as a promising starting point for the development of new antischistosomal drugs, with studies focusing on its efficacy against the most prevalent species. dspace.unza.zm

The limitations of the current primary drug, praziquantel, including its ineffectiveness against juvenile worms, have driven the search for new therapeutic agents. dspace.unza.zmnih.gov N-phenylbenzamides have shown potential as antischistosomal agents. dspace.unza.zm An initial lead compound, MMV687807, was found to be 100% lethal at 10 µM against adult Schistosoma haematobium worms and also active against Schistosoma mansoni. dspace.unza.zm

This discovery prompted further structure-activity relationship (SAR) studies on derivatives of this N-phenylbenzamide compound. nih.gov Research indicated that the presence of electron-withdrawing groups on the N-phenylbenzamide scaffold was beneficial for antischistosomal potency. nih.govnih.gov One of the most promising derivatives, compound 9, demonstrated activity in the nanomolar range against adult S. mansoni with an EC50 of 80 nM. nih.gov This compound also showed a favorable selectivity index of 123 when tested against human embryonic kidney (HEK 293) cells. nih.gov Another study focusing on nitrated analogs of a lead compound, MK1-11, showed that derivatives had varying effects on S. mansoni juvenile worms, with one analog achieving 62% worm death at a concentration of 50 µM. dspace.unza.zm

Table 2: Antischistosomal Activity of Selected N-Phenylbenzamide Analogs against S. mansoni

Compound Target Stage Efficacy Cytotoxicity (CC50 in HEK 293 cells, µM) Selectivity Index
Compound 9 Adult EC50 = 0.08 µM 9.8 ± 1.6 123
Compound 11 Adult Not specified 11.1 ± 0.2 Not specified

Data sourced from SAR studies on N-phenylbenzamide derivatives. dspace.unza.zmnih.gov

Enzyme Inhibition Studies

The versatility of the benzamide scaffold has led to its investigation as an inhibitor of various enzymes critical in human health and disease.

Alpha-glucosidase is a key intestinal enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. While various chemical compounds are studied for this purpose, there is no specific research available in the reviewed literature that evaluates this compound or its close N-phenylbenzamide derivatives for alpha-glucosidase inhibitory activity.

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors that block this interaction are a major focus of cancer immunotherapy research. nih.gov The benzamide scaffold has been identified as a promising core structure for the development of potent PD-L1 inhibitors. nih.govacs.orgnih.gov

In a study dedicated to designing novel PD-1/PD-L1 antagonists, a series of benzamide derivatives were synthesized and evaluated. nih.gov The most potent compound from this series, designated D2, exhibited an IC50 value of 16.17 nM, which was superior to the reference inhibitor BMS202. nih.gov This compound was also shown to effectively activate the antitumor immunity of T cells. nih.gov The research highlights that the benzamide core can serve as a foundational structure for creating small molecules that effectively inhibit the PD-1/PD-L1 interaction. nih.gov

Table 3: PD-1/PD-L1 Interaction Inhibition by Benzamide Derivatives

Compound IC50 (nM)
Compound D2 16.17
Compound A11 172.9

Data sourced from a study on benzamide scaffold-bearing PD-1/PD-L1 antagonists. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Pirodavir
3-amino-N-(4-bromophenyl)-4-methoxybenzamide
Praziquantel
MMV687807
MK1-11

Antimicrobial Spectrum and Associated Mechanisms

Comprehensive searches for scientific literature detailing the specific antimicrobial activities of this compound did not yield dedicated research findings. While the broader class of N-phenylbenzamides has been a subject of antimicrobial research, specific data concerning the antibacterial, antifungal, and antimycobacterial properties of the 4-isopropoxy derivative remains unavailable in the public domain.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No specific studies detailing the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains were identified. Research on other N-phenylbenzamide derivatives has shown a range of activities, but these findings cannot be directly extrapolated to the specific compound . nanobioletters.comnih.gov

Antifungal Efficacy Against Pathogenic Fungi

Similarly, there is a lack of specific data on the antifungal efficacy of this compound against pathogenic fungi. While related benzamide compounds have been investigated for such properties, no literature specifically characterizes the activity of this particular chemical entity. mdpi.comsemanticscholar.org

Investigation into Effects on Mycobacterial Energy Metabolism

No research was found that specifically investigates the effects of this compound on mycobacterial energy metabolism. The study of energy metabolism is a key area in the development of new antimycobacterial agents; however, investigations into this specific compound have not been published. nih.govnih.gov

Structure Activity Relationship Sar Studies

Influence of Isopropoxy and N-Phenyl Substituents on Biological Activity and Selectivity

The isopropoxy and N-phenyl moieties are defining features of the 4-isopropoxy-N-phenylbenzamide scaffold, and both play significant roles in modulating its pharmacological profile.

The isopropoxy group , located at the para-position of the benzoyl ring, primarily influences the compound's lipophilicity. vulcanchem.com This ether functional group can increase the molecule's ability to permeate biological membranes, which is a crucial factor for reaching intracellular targets. vulcanchem.com In studies on N-phenylbenzamide derivatives targeting kinetoplastid parasites, the incorporation of large, hydrophobic groups such as isopropoxy was found to be a viable strategy. acs.orgnih.gov For instance, a derivative featuring two large hydrophobic isopropoxy groups demonstrated remarkable activity, highlighting the potential contribution of this substituent to the compound's efficacy against specific pathogens. acs.org The introduction of alkoxy groups in other benzamide (B126) series has also been shown to improve solubility and bioavailability, leading to enhanced therapeutic efficacy.

The N-phenyl group is integral to the central benzamide linkage, which provides rigidity to the molecular framework and offers hydrogen bonding capabilities. vulcanchem.com The orientation and substitution pattern of this phenyl ring are critical for target binding and selectivity. In a series of N-phenyl benzamides developed as estrogen receptor (ER) ligands, analogues with bulky N-substituents were found to confer high affinity. nih.gov The N-phenyl benzamide moiety is also essential for the antiviral activity of certain compounds against Coxsackievirus A9 (CVA9), with amine analogs lacking this structure showing no efficacy. nih.gov Furthermore, the entire N-phenylbenzamide scaffold can act as a DNA minor groove binder, with its substituents modulating the binding affinity and selectivity for specific DNA sequences. acs.orgnih.gov

Impact of Functional Group Modifications on Target Binding Affinity and Pharmacological Profiles

Systematic modifications are a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's properties. For example, in the development of benzamide-based histone deacetylase (HDAC) inhibitors, substitutions at various positions on the benzamide moiety have been shown to be critical. nih.gov A study on novel benzamide derivatives revealed that placing an amine (NH2) group at the ortho position of the benzamide ring was a key pharmacophoric element, acting as a zinc-binding group (ZBG) essential for HDAC inhibition. nih.govresearchgate.net Derivatives containing this feature showed significant inhibitory activity against HDAC1, HDAC2, and HDAC3, while compounds lacking it were inactive. nih.gov The length of the molecule also proved crucial, with shorter compounds generally exhibiting stronger HDAC inhibition. researchgate.net

The impact of these modifications is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Table 1: Impact of Functional Group Modifications on HDAC Inhibition for a Series of Benzamide Derivatives nih.gov
CompoundR2 Substituent (on benzamide ring)HDAC1 IC50 (μM)HDAC2 IC50 (μM)HDAC3 IC50 (μM)
7bNH21.201.302.10
7eNH20.981.101.90
7jNH20.650.781.70
Entinostat (Reference)NH20.930.951.80

Beyond substitutions on the aromatic rings, modifications to the central amide linkage can also influence activity. For instance, in one study, converting the carboxamide group to a thiocarboxamide resulted in better binding affinity for the estrogen receptor. nih.gov These findings underscore that even subtle changes to the core structure can have profound effects on target engagement and the resulting pharmacological profile. jonuns.com

Quantitative and Qualitative Relationships between Molecular Structure and Observed Biological Effects

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive efficacy.

QSAR analyses have been successfully applied to various series of N-phenylbenzamide analogs. In one study focusing on antiviral N-phenylbenzamide and N-phenylacetophenone analogues, a Multiple Linear Regression (MLR) model was developed that showed a high correlation (R = 0.87 for pIC50) between the compounds' structural descriptors and their antiviral activity. imist.ma Another QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as H+/K+-ATPase inhibitors also yielded a statistically significant model with a squared correlation coefficient (r²) of 0.84 and a predictive correlation coefficient (r²pred) of 0.88. igi-global.com

More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even deeper insights. These methods build models based on the 3D spatial arrangement of steric and electrostatic fields. For a series of benzamide derivatives acting as ROCK1 inhibitors, a CoMSIA model was generated with excellent predictive power (q² = 0.740, R² = 0.982). tandfonline.com Similarly, 3D-QSAR studies were instrumental in designing N-phenylbenzamide derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme for the parasite's growth. researchgate.net

Table 2: Examples of QSAR Models for Benzamide Derivatives
Target/ActivityQSAR MethodKey Statistical Parameter(s)Source
Anti-EV71 Antiviral ActivityMLRR = 0.87 imist.ma
H+/K+-ATPase InhibitionMLR (GFA)r² = 0.84, r²pred = 0.88 igi-global.com
ROCK1 InhibitionCoMSIAq² = 0.740, R² = 0.982 tandfonline.com
FtsZ Inhibition3D-QSARR² = 0.8319 tandfonline.com

These quantitative relationships demonstrate that the biological effects of benzamide derivatives are not random but are governed by specific and predictable structural and electronic properties.

Identification and Validation of Key Pharmacophores for Optimized Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized at a receptor or enzyme active site and are responsible for its biological activity. Identifying and validating these pharmacophores is crucial for designing new molecules with optimized activity.

For benzamide derivatives, several pharmacophore models have been developed for various biological targets. A common pharmacophore model for benzamide-based inhibitors includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. tandfonline.comnih.gov For instance, a five-featured pharmacophore model developed for benzamide analogues as FtsZ inhibitors consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.com Another model for HDAC2 inhibitors also identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic center, and one aromatic ring as the key features. nih.gov

In the context of HDAC inhibitors, specific functional groups serve as validated pharmacophoric elements. nih.gov The amine group in the ortho position of the benzamide ring acts as a critical zinc-binding group (ZBG), which is a primary pharmacophoric feature for this class of inhibitors. nih.govresearchgate.net The validation of such pharmacophores is often achieved through the synthesis and testing of new compounds designed based on the model, as well as through molecular docking simulations that show crucial interactions with target proteins. tandfonline.com For example, docking studies of benzamide-based FtsZ inhibitors have shown key hydrogen bond interactions with specific amino acid residues in the active site, confirming the pharmacophore model's predictions. tandfonline.com

Table 3: Common Pharmacophore Features Identified for Benzamide Derivatives
Target ClassIdentified Pharmacophoric FeaturesSource
FtsZ Inhibitors1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings tandfonline.com
HDAC2 Inhibitors1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 1 aromatic ring nih.gov
ROCK InhibitorsH-bond acceptors, H-bond donors, aromatic systems, nonpolar regions uncst.go.ug
HDAC InhibitorsZinc-Binding Group (e.g., ortho-amino benzamide), linker, cap group nih.gov

By understanding these key pharmacophores, medicinal chemists can rationally design novel derivatives of this compound with enhanced potency and selectivity for a desired biological target.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ipinnovative.com This method is instrumental in drug discovery for screening potential drugs and predicting their binding affinity and mode of action at a molecular level. mdpi.com For the N-phenylbenzamide scaffold, docking studies have been pivotal in identifying interactions with biological targets like enzymes and DNA. researchgate.netmdpi.com

Studies on N-phenylbenzamide derivatives have frequently identified the minor groove of AT-rich DNA as a primary biological target. nih.govacs.org Molecular docking simulations predict that compounds with this scaffold, such as 4-isopropoxy-N-phenylbenzamide, fit snugly into the narrow, crescent-shaped minor groove. researchgate.netbohrium.com The binding mode is characterized by the ligand's curvature matching that of the DNA groove, allowing for extensive contact with the floor and walls of the groove. nih.gov

The isopropoxy group at the 4-position is predicted to orient towards the exterior of the groove, potentially enhancing solubility and metabolic stability without disrupting the core interactions. The binding affinity, often estimated by a scoring function (e.g., in kcal/mol), quantifies the stability of the ligand-target complex. Lower scores typically indicate stronger binding. For N-phenylbenzamide derivatives, these scores are influenced by substitutions on the phenyl rings. researchgate.netinnovareacademics.in

Table 1: Representative Predicted Binding Affinities of N-phenylbenzamide Derivatives against Biological Targets This table presents illustrative data based on computational studies of N-phenylbenzamide analogs to demonstrate typical binding energy values.

Compound SeriesTargetPredicted Binding Affinity (kcal/mol)Reference
Imidazole-based N-phenylbenzamidesABL1 Kinase-7.5 to -8.5 researchgate.net
Sulfonyl-N-phenylbenzamidesPARP-1-6.5 to -8.9 innovareacademics.in
N-phenylbenzamide AnalogsDNA Minor Groove-7.0 to -9.0 ipinnovative.com

The stability of the this compound complex with its target is governed by a network of non-covalent interactions. bohrium.com The central amide linker (-CONH-) is a critical interaction hub, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov

In the context of DNA minor groove binding, docking studies reveal key interactions:

Hydrogen Bonds: The amide N-H group can form hydrogen bonds with the O2 atoms of thymine (B56734) or N3 atoms of adenine (B156593) bases on the floor of the minor groove. nih.gov

Van der Waals Interactions: The phenyl rings of the benzamide (B126) scaffold establish extensive van der Waals contacts with the sugar-phosphate backbone and the walls of the groove, contributing significantly to binding energy. researchgate.net

Hydrophobic Interactions: The isopropoxy group, being lipophilic, can engage in favorable hydrophobic interactions with nonpolar pockets within the binding site.

Table 2: Key Non-Covalent Interactions Predicted for N-phenylbenzamide Scaffolds in a Target Binding Site This table summarizes common interacting residues and interaction types identified in molecular docking studies of this class of compounds.

Interacting Residue/BaseInteraction TypePredicted Distance (Å)
Adenine (N3) / Thymine (O2)Hydrogen Bond1.8 - 2.5
Arginine (e.g., Arg878)Hydrogen Bond2.0 - 2.8
Tyrosine (e.g., Tyr896)π-π Stacking3.5 - 4.5
Aspartate (e.g., Asp766)Hydrogen Bond1.9 - 2.6
Sugar-Phosphate BackboneVan der Waals3.0 - 5.0

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Complexes

The stability is often evaluated using metrics such as:

Root Mean Square Deviation (RMSD): A low and stable RMSD value for the ligand and protein backbone atoms over the simulation time (e.g., 100 ns) indicates that the complex does not undergo significant conformational changes and remains stable. innovareacademics.in

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues. Regions of the target that interact with the ligand are expected to show reduced fluctuation. innovareacademics.in

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is monitored throughout the simulation. Stable bonds that are maintained for a high percentage of the simulation time confirm their importance for binding affinity. mdpi.com

Computational studies on related N-phenylbenzamide derivatives have used MD simulations to confirm the stability of their complexes with target proteins, showing minimal RMSD and RMSF fluctuations and persistent hydrogen bonding with key residues. researchgate.netinnovareacademics.in

Table 3: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines a representative set of parameters used in MD simulations to study the dynamic behavior of complexes.

ParameterValue/MethodPurpose
Force FieldAMBER ff14SBDescribes the potential energy of the system's atoms.
Water ModelTIP3PExplicitly solvates the complex to mimic physiological conditions.
Simulation Time100 nsProvides sufficient time to evaluate complex stability.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates physiological pressure.
ConstraintsLINCS algorithmConstrains bonds involving hydrogen to allow for a larger time step.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, independent of its biological target. imist.ma

DFT is a computational method used to investigate the electronic structure of many-body systems. publish.csiro.au For a molecule like this compound, DFT calculations can determine its optimized three-dimensional geometry and characterize its electronic properties. rsc.orgsci-hub.se

Key properties derived from DFT analysis include:

Optimized Molecular Geometry: Predicts the most stable conformation of the molecule by finding the lowest energy arrangement of its atoms.

Molecular Electrostatic Potential (MEP): Creates a map of electrostatic potential onto the electron density surface. It reveals electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. sci-hub.se

Table 4: Representative Electronic Properties of an N-phenylbenzamide Derivative Calculated via DFT This table shows examples of electronic properties that can be obtained through DFT calculations, based on published data for similar structures.

PropertyCalculated ValueUnit
Total Energy-975.5Hartrees
Dipole Moment4.5Debye
Polarizability250.7a.u.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energies and distributions of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. scirp.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer.

For N-phenylbenzamide derivatives, FMO analysis shows that the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed across the benzamide core. researchgate.netyale.edu The isopropoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially influencing the molecule's reactivity and interaction with its biological targets. yale.edu

Table 5: Representative Frontier Molecular Orbital Energies for an N-phenylbenzamide Derivative This table provides an example of FMO data obtained from DFT calculations for this class of compounds.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.85
Energy Gap (ΔE) 4.40

Pharmacophore Modeling and Virtual Screening Approaches for Novel Derivative Discovery

The discovery of novel derivatives of a lead compound like this compound is often accelerated using computational strategies such as pharmacophore modeling and virtual screening. These methods help to efficiently search vast chemical libraries for molecules with a high probability of biological activity.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. In the context of N-phenylbenzamide derivatives, which have shown potential as antiviral and antiparasitic agents, a pharmacophore model can be developed based on the structure of a known active compound or a ligand-bound target protein. nih.govmdpi.com For instance, studies on other N-phenylbenzamide derivatives have identified key interactions within target proteins, which can serve as a foundation for building a pharmacophore model. acs.org

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. researchgate.net Large databases containing millions of chemical compounds are computationally filtered to identify molecules that match the pharmacophore's features. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Techniques such as molecular docking are often employed in conjunction with pharmacophore screening to refine the results by predicting the binding orientation and affinity of the "hit" compounds within the target's active site. researchgate.net This dual approach provides a robust platform for identifying novel and potent derivatives of the this compound scaffold. researchgate.net

In Silico Prediction of Molecular Descriptors Relevant to Biological Disposition

The biological disposition of a potential drug molecule—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical to its therapeutic success. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process. mdpi.comnih.gov For this compound and its analogs, various molecular descriptors can be computationally calculated to estimate their drug-likeness and pharmacokinetic profile.

These descriptors are often guided by frameworks like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500 Da, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Other important predicted properties include the polar surface area (PSA), which is related to membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and binding. researchgate.net

Computational tools and services, such as those provided by the SwissADME server or integrated into software packages, can predict a wide array of these properties. mdpi.com For instance, predicted values for compounds structurally related to this compound highlight their general compliance with the criteria for orally available drugs. nih.govnih.gov

Below are interactive tables summarizing key in silico predicted molecular descriptors for compounds related to this compound.

Table 1: Predicted Physicochemical Properties of Related Benzamide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond DonorsHydrogen Bond Acceptors
4-isopropoxy-N-[3-(propionylamino)phenyl]benzamideC19H22N2O3326.43.223
N-Isopropyl-4-methoxy-N-phenylbenzamideC17H19NO2269.343.702
4-Isopropyl-N-phenylbenzamideC16H17NO239.313.811

Data sourced from PubChem and represents computationally generated values. nih.govnih.govnih.gov

Table 2: Predicted Pharmacokinetic Properties of Related Benzamide Derivatives

Compound NamePolar Surface Area (Ų)Rotatable Bond Count
4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide67.45
N-Isopropyl-4-methoxy-N-phenylbenzamide29.54
4-Isopropyl-N-phenylbenzamide29.13

Data sourced from PubChem and represents computationally generated values. nih.govnih.govnih.gov

These predicted descriptors suggest that molecules within this chemical class possess properties generally associated with good bioavailability. researchgate.net For example, their molecular weights are well under 500, and their predicted lipophilicity (XLogP3-AA) and hydrogen bonding characteristics fall within favorable ranges. nih.govnih.govnih.gov Such in silico assessments are vital for prioritizing which novel derivatives, identified through methods like virtual screening, should be advanced to more resource-intensive stages of preclinical development. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for 4-isopropoxy-N-phenylbenzamide is not publicly available, detailed crystallographic data for its close structural analog, 4-methoxy-N-phenylbenzamide, provides significant insight into the likely molecular conformation and packing interactions. nih.gov Analysis of related N-phenylbenzamide derivatives further illuminates the common intermolecular forces that govern their crystal lattices. iucr.org

The molecular conformation of benzanilides is largely defined by the dihedral angles between the two phenyl rings and the central amide linker. In the case of 4-methoxy-N-phenylbenzamide, the molecule adopts a non-planar conformation. The dihedral angle between the planes of the 4-methoxybenzene and the N-phenyl rings is 65.18 (4)°. nih.gov The amide group itself is twisted with respect to both aromatic rings, with dihedral angles of 30.62 (8)° and 34.70 (8)° between its plane and the planes of the 4-methoxybenzene and phenyl rings, respectively. nih.gov This twisted conformation is a common feature in N-alkylated benzanilides, which tend to adopt a "folded" state. nih.gov

The isopropoxy group at the 4-position is expected to have a similar electronic influence as the methoxy (B1213986) group, suggesting that this compound would also adopt a significantly twisted conformation. The bulkier isopropyl group may introduce additional steric hindrance, potentially leading to an even larger dihedral angle between the aromatic rings compared to the methoxy analog. Crystal packing is driven by the need to accommodate these twisted shapes efficiently, often involving interactions like π–π stacking between adjacent aromatic rings. iucr.org

Table 1: Crystallographic Data for the Analogous Compound 4-methoxy-N-phenylbenzamide nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
SystemTriclinic
Space GroupP-1
a (Å)5.308 (3)
b (Å)7.709 (4)
c (Å)14.109 (7)
α (°)96.911 (8)
β (°)99.210 (8)
γ (°)90.511 (9)
Volume (ų)565.5 (5)
Z2

The supramolecular architecture of N-phenylbenzamides in the solid state is primarily dictated by a network of intermolecular hydrogen bonds. In the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by classic inter-amide N—H⋯O hydrogen bonds. nih.gov These interactions form a C(4) chain motif where molecules are connected head-to-tail, propagating along the rsc.org direction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is an indispensable tool for confirming the molecular structure of synthesized benzanilides in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide N-H proton, and the protons of the isopropoxy group. Based on data from the analogous 4-methoxy-N-phenylbenzamide, the aromatic protons on the N-phenyl ring typically appear as multiplets between δ 7.1 and 7.8 ppm. rsc.orgresearchgate.net The protons on the 4-isopropoxy-substituted ring would appear as two distinct doublets in the aromatic region. The amide proton (N-H) is expected to be a singlet at a downfield chemical shift, often above δ 10.0 ppm in DMSO-d₆. researchgate.net The isopropoxy group would give rise to a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is typically observed around δ 165-166 ppm. rsc.org The aromatic carbons resonate in the δ 110-160 ppm range, with the carbon attached to the isopropoxy group appearing at a downfield shift due to the ether linkage. The carbons of the isopropoxy group itself would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm)
Amide (N-H)~10.1 (s, 1H)
Phenyl (H-2', H-6')~7.75 (d, 2H)
Phenyl (H-3', H-5')~7.35 (t, 2H)
Phenyl (H-4')~7.15 (t, 1H)
Benzoyl (H-2, H-6)~7.95 (d, 2H)
Benzoyl (H-3, H-5)~7.05 (d, 2H)
Isopropoxy (-CH)~4.70 (sept, 1H)
Isopropoxy (-CH₃)~1.35 (d, 6H)
Predicted values are based on data from analogous compounds like 4-methoxy-N-phenylbenzamide and standard chemical shift increments. rsc.orgresearchgate.netresearchgate.net

To further validate structural assignments and understand conformational preferences in solution, experimental NMR data can be correlated with theoretical chemical shift predictions. mdpi.com This process typically involves computational modeling using Density Functional Theory (DFT).

The first step is to perform a geometry optimization of the molecule, for instance, at the B3LYP/6-311++G(d,p) level of theory, to find the lowest energy conformation. researchgate.net Subsequently, NMR shielding constants are calculated for this optimized structure using methods like the Gauge-Invariant Atomic Orbital (GIAO). researchgate.net These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane. Studies on related benzanilides and other complex organic molecules have shown an excellent linear correlation between computationally predicted and experimentally measured ¹H and ¹³C NMR chemical shifts. mdpi.com This correlation confirms the proposed structure and can help to resolve ambiguities in spectral assignments, particularly in complex molecules or where isomers are present.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The key functional groups in the molecule each have characteristic vibrational modes. The N-H stretch of the secondary amide typically appears as a sharp band around 3300-3350 cm⁻¹. The amide C=O stretching vibration (Amide I band) is a strong, prominent peak expected in the region of 1650-1680 cm⁻¹. The C-N stretch coupled with N-H bending (Amide II band) is found near 1530-1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group appear just below 3000 cm⁻¹. researchgate.net The asymmetric C-O-C stretching of the isopropoxy ether linkage would result in a strong band around 1250 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amide3350 - 3300
C-H Stretch (Aromatic)Phenyl Rings3100 - 3000
C-H Stretch (Aliphatic)Isopropyl Group2980 - 2850
C=O Stretch (Amide I)Amide1680 - 1650
N-H Bend (Amide II)Amide1550 - 1530
C=C StretchAromatic Ring1600, 1475
C-O-C Asymmetric StretchAryl-Alkyl Ether1260 - 1230
C-O-C Symmetric StretchAryl-Alkyl Ether1050 - 1020

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is expected to be dominated by characteristic bands from the secondary amide linkage, the aromatic rings, and the isopropoxy ether group.

The key vibrational modes anticipated for this compound are:

N-H Stretching: A prominent, sharp absorption band is expected in the region of 3370-3330 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. Its position and sharpness can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the isopropoxy group (methyl and methine) are expected as stronger bands just below 3000 cm⁻¹ (e.g., 2980-2870 cm⁻¹).

Amide I (C=O Stretching): This is one of the most characteristic absorptions for amides. A strong, intense band is predicted to appear in the range of 1680-1650 cm⁻¹. For comparison, the C=O stretch in N-phenylbenzamide is observed at approximately 1656 cm⁻¹, while for N-benzyl-2-chloro-N-phenylbenzamide, it is at 1664 cm⁻¹. rsc.org

Amide II (N-H Bending and C-N Stretching): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is another key feature of secondary amides. It is expected to be found between 1550-1510 cm⁻¹ and is typically strong but broader than the Amide I band.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two phenyl rings will produce several bands of variable intensity in the 1610-1450 cm⁻¹ region.

C-O-C Ether Stretching: The isopropoxy group introduces characteristic C-O stretching vibrations. Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. uobabylon.edu.iq For anisole (B1667542) (methyl phenyl ether), these bands are found at 1247 cm⁻¹ and 1040 cm⁻¹, respectively. spectroscopyonline.comspectroscopyonline.com A similar pattern is expected for this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide 3370 - 3330 Medium-Strong, Sharp
C-H Stretch (Aromatic) Phenyl Rings 3100 - 3000 Weak-Medium
C-H Stretch (Aliphatic) Isopropoxy Group 2980 - 2870 Medium-Strong
Amide I (C=O Stretch) Amide Carbonyl 1680 - 1650 Strong
Amide II (N-H Bend, C-N Stretch) Amide Linkage 1550 - 1510 Strong
C=C Stretch (Aromatic) Phenyl Rings 1610 - 1450 Variable
Asymmetric C-O-C Stretch Aryl Ether ~1250 Strong
Symmetric C-O-C Stretch Alkyl Ether ~1040 Strong

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy offers complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra.

For this compound, the Raman spectrum would be particularly useful for characterizing the carbon skeleton. Key expected features include:

Aromatic Ring Vibrations: Strong bands corresponding to the symmetric "ring-breathing" modes of the two phenyl rings are expected around 1600 cm⁻¹ and 1000 cm⁻¹.

C=O Stretching: The amide carbonyl stretch, while strong in IR, is also typically observable in Raman spectra, often appearing in a similar region around 1680-1650 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be present in the 3100-2800 cm⁻¹ region, similar to the IR spectrum.

While detailed Raman studies on this specific molecule are not readily found, research on benzamide (B126) has identified key vibrational modes, including the benzene (B151609) ring C=C stretch, ring trigonal bend, and Ph-C stretch, which are enhanced in resonance Raman experiments. aip.org The analysis is often complex, but it provides valuable data on molecular structure and symmetry. esisresearch.org

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic & Aliphatic) Phenyl & Isopropoxy 3100 - 2800 Medium-Strong
C=O Stretch (Amide I) Amide Carbonyl 1680 - 1650 Medium
Aromatic Ring Breathing Phenyl Rings ~1600 Strong
Aromatic Ring Trigonal Bend Phenyl Rings ~1030 Medium
Aromatic Ring Breathing Phenyl Rings ~1000 Strong

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic structure and optical behavior of a molecule by probing the transitions of electrons between different energy levels.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible spectrum of this compound is expected to show absorptions arising from π → π* transitions within the conjugated system, which includes the two phenyl rings and the amide group. The lone pair of electrons on the amide nitrogen and the ether oxygen can also participate in n → π* transitions.

The core N-phenylbenzamide structure provides a significant conjugated system. The addition of the electron-donating isopropoxy group (-O-iPr) on one of the phenyl rings acts as an auxochrome. This group is expected to cause a bathochromic shift (a shift to a longer wavelength) of the π → π* absorption bands compared to the unsubstituted N-phenylbenzamide. This is due to the extension of the conjugation by the lone-pair electrons on the oxygen atom.

Studies on N-phenylbenzamide derivatives confirm their absorption in the UV region. acs.orginnovareacademics.in For this compound, one would anticipate strong absorption bands in the 250-300 nm range, characteristic of the benzoyl chromophore modified by the N-phenyl and p-isopropoxy substituents.

Table 3: Predicted UV-Visible Absorption for this compound

Electronic Transition Chromophore Predicted λmax (nm)
π → π* Benzoyl Ring System ~270 - 290
π → π* Phenyl Ring System ~230 - 250
n → π* Carbonyl (C=O) >300 (Weak)

Fluorescence Spectroscopy for Luminescent Properties and Interactions

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. Molecules with extended conjugated and rigid structures, such as aromatic amides, often exhibit fluorescence.

The this compound molecule, with its two aromatic rings linked by an amide bridge, possesses the structural characteristics necessary for fluorescence. Upon excitation at a wavelength corresponding to its main absorption band (e.g., ~280 nm), the molecule could emit light at a longer wavelength. Studies on various poly(aromatic amide) structures have shown strong fluorescence emissions in the visible region (~500 nm). acs.orgnih.gov

The fluorescence properties, including the emission wavelength (λem) and quantum yield, are often sensitive to the local environment. For instance, the polarity of the solvent can significantly influence the emission spectrum, a phenomenon known as solvatochromism. In more polar solvents, a red shift (to longer wavelengths) of the emission is often observed due to the stabilization of the more polar excited state. researchgate.net This sensitivity makes fluorescent molecules like this potential candidates for use as environmental probes. Research on related aromatic amides has also explored their potential for twisted intramolecular charge-transfer (TICT) fluorescence. acs.org

Q & A

Q. What are the key synthetic routes for 4-isopropoxy-N-phenylbenzamide, and how is purity validated?

The synthesis typically involves coupling 4-isopropoxybenzoic acid with aniline derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to minimize side reactions . Purity is validated via analytical techniques such as thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. High-performance liquid chromatography (HPLC) can further ensure the absence of by-products .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the isopropoxy group (e.g., δ 1.2–1.4 ppm for isopropyl CH3) and the benzamide backbone .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis .

Q. What functional groups in this compound influence its reactivity?

The isopropoxy group enhances lipophilicity, affecting solubility in organic solvents, while the benzamide moiety participates in hydrogen bonding and π-π stacking interactions. The phenyl ring’s substituents modulate electronic effects, influencing electrophilic substitution reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve coupling efficiency .
  • Catalyst Screening : Alternatives to DCC, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), may enhance reaction rates .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes decomposition of sensitive intermediates . Statistical tools like Design of Experiments (DoE) can identify critical parameters .

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the isopropoxy group’s spatial orientation and amide planarity. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving disorder or thermal motion artifacts . For example, Acta Crystallographica studies demonstrate how substituents affect dihedral angles between aromatic rings .

Q. What strategies address conflicting solubility data in polar vs. nonpolar solvents?

Contradictions arise from polymorphic forms or solvent impurities. Strategies include:

  • Solubility Parameter Calculations : Using Hansen solubility parameters to predict solvent compatibility .
  • Thermogravimetric Analysis (TGA) : To detect hydrate formation affecting solubility .
  • Standardized Protocols : Replicate experiments under controlled humidity and temperature .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Substituent Variation : Synthesize analogs with modified isopropoxy or phenyl groups to assess effects on biological targets (e.g., enzyme inhibition) .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .
  • In Vitro Assays : Pair synthetic analogs with cytotoxicity or receptor-binding assays to correlate structural features with activity .

Data Analysis and Validation

Q. How are conflicting crystallographic data resolved for polymorphic forms?

Conflicting unit cell parameters or space group assignments require:

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal noise .
  • Rietveld Refinement : Analyze powder X-ray diffraction (PXRD) to distinguish polymorphs .
  • Cross-Validation : Compare results with Cambridge Structural Database (CSD) entries for similar benzamides .

Q. What methodologies confirm the absence of degradation products during stability studies?

  • Forced Degradation : Expose the compound to heat, light, and humidity, then analyze via LC-MS to identify degradation pathways .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.